molecular formula C7H13NO B1271465 3-tert-Butoxypropanenitrile CAS No. 99764-73-5

3-tert-Butoxypropanenitrile

Cat. No.: B1271465
CAS No.: 99764-73-5
M. Wt: 127.18 g/mol
InChI Key: YWWQFUDBRVWOJV-UHFFFAOYSA-N
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Description

3-tert-Butoxypropanenitrile is an organic compound with the molecular formula C₇H₁₃NO. It is characterized by the presence of a tert-butoxy group attached to a propanenitrile backbone. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-tert-Butoxypropanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanenitrile with tert-butyl alcohol in the presence of a base such as sodium ethanolate. The reaction typically occurs at temperatures ranging from 30°C to 50°C over a period of several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butoxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like sodium hydride or strong acids can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

3-tert-Butoxypropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-Butoxypropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tert-butoxy group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems .

Comparison with Similar Compounds

  • 3-tert-Butoxypropionitrile
  • 3-tert-Butoxybutanenitrile
  • 3-tert-Butoxyisobutyronitrile

Comparison: 3-tert-Butoxypropanenitrile is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and making it less prone to certain types of reactions compared to similar compounds .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2,3)9-6-4-5-8/h4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWQFUDBRVWOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375430
Record name 3-tert-Butoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99764-73-5
Record name 3-tert-Butoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-butoxy)propanenitrile
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